PEG2 Linker and GSPT1 Degradation Outcome
In a head-to-head comparison of PROTACs built with Retro-2 warheads and CRBN ligands, compounds containing PEG2 linkers (analogous to N-Mal-N-bis(PEG2-amine) architecture) completely blocked protein biosynthesis from 1 μM to 30 μM and prevented IC50 determination, while PROTACs with PEG3, PEG4, PEG5, and PEG6 linkers exhibited measurable IC50 values ranging from 0.74 to 6.89 μM [1]. The PEG2-containing PROTACs (compounds 2 and 2bis) showed 50% cytotoxic concentrations (CC50) in the micromolar range, whereas PEG3–6 linkers produced less pronounced cytotoxicity [1].
| Evidence Dimension | PROTAC-mediated protein biosynthesis blockade and cytotoxicity |
|---|---|
| Target Compound Data | PEG2 PROTACs: Complete blockade of protein biosynthesis at 1–30 μM; CC50 in low micromolar range |
| Comparator Or Baseline | PEG3–6 PROTACs: IC50 = 0.74–6.89 μM; less pronounced cytotoxicity |
| Quantified Difference | Qualitative shift from measurable IC50 to complete blockade; distinct cytotoxicity profile |
| Conditions | HeLa cells exposed to Shigatoxin-1; protein biosynthesis assay and Alamar blue viability assay |
Why This Matters
This demonstrates that the PEG2 spacer length yields a fundamentally different degradation phenotype (complete blockade vs. graded inhibition) compared to longer PEG linkers, which directly impacts PROTAC design strategy and therapeutic window considerations.
- [1] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026; 290:117015. doi:10.1016/j.ejmech.2026.117015. View Source
